4-Nitroisoxazole

概要

説明

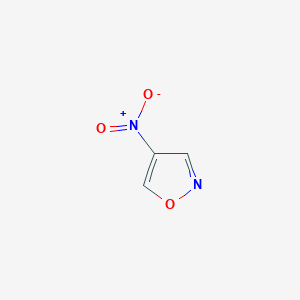

4-Nitroisoxazole is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen and one oxygen atom, with a nitro group attached at the fourth position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroisoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with nitroalkenes to form the isoxazole ring . This reaction is often carried out under mild conditions and exhibits high regioselectivity.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through the condensation of primary nitro compounds with aldehydes or activated ketones . This method allows for the formation of isoxazole derivatives with various substituents, providing flexibility in the production of different analogs.

化学反応の分析

Types of Reactions: 4-Nitroisoxazole undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to form hydroxylamine derivatives.

Substitution: The nitro group can be substituted with various nucleophiles through aromatic nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso and amino derivatives.

Reduction: Formation of hydroxylamine and amine derivatives.

Substitution: Formation of various substituted isoxazole derivatives.

科学的研究の応用

Allylic–Allylic Alkylation

One of the prominent applications of 4-nitroisoxazole is its role as a vinylogous pronucleophile in allylic–allylic alkylation reactions. Recent studies demonstrated that 3,5-dimethyl-4-nitroisoxazole can be effectively utilized in the Morita–Baylis–Hillman (MBH) reaction under nucleophilic catalysis conditions. This method yields products with high enantiocontrol and opens pathways for synthesizing dicarboxylic acid derivatives, which are important in pharmaceuticals and agrochemicals .

Key Findings:

- The reaction proceeds efficiently with dimeric cinchona alkaloids as catalysts.

- The transformation of the isoxazole moiety into carboxylic acid groups has been successfully achieved, enhancing the utility of the resulting compounds .

Michael Addition Reactions

This compound derivatives are also employed in Michael addition reactions, particularly in the formation of unsaturated systems through Knoevenagel condensation. These systems serve as precursors for further transformations such as epoxidation and aziridination, expanding their synthetic applicability .

Applications:

- Generation of complex molecular architectures.

- Development of new synthetic routes for biologically active compounds.

Antimicrobial Activity

Research has indicated that various derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that modifications to the nitro group can enhance antibacterial activity against specific strains, making these compounds candidates for drug development .

Anticancer Properties

Some derivatives have been investigated for their anticancer potential. The ability to modify the isoxazole ring allows for the design of compounds that can interact with biological targets involved in cancer progression .

Case Study: Organocatalytic Reactions

Recent advancements in organocatalysis have highlighted the use of this compound derivatives in asymmetric reactions. For example, an organocatalytic cascade involving this compound and α,β-unsaturated aldehydes has been reported, leading to the formation of chiral compounds with potential pharmaceutical applications .

Results:

- High yields and enantioselectivity were achieved.

- The study emphasizes the importance of this compound in developing new chiral syntheses.

Case Study: Cycloaddition Reactions

Another significant application involves phosphine-catalyzed dearomative cycloadditions using 4-nitroisoxazoles. This approach has shown promise in creating complex cyclic structures that are challenging to synthesize through traditional methods .

作用機序

The mechanism of action of 4-Nitroisoxazole involves the generation of radical species due to the presence of the nitro group. This radical generation can lead to oxidative stress in biological systems, contributing to its antimicrobial and anticancer activities . The compound interacts with molecular targets such as enzymes and DNA, disrupting their normal function and leading to cell death .

類似化合物との比較

4-Nitroisoxazole can be compared with other nitro-substituted heterocycles such as:

- 4-Nitropyrazole

- 4-Nitroimidazole

- 4-Nitrothiazole

Uniqueness:

- This compound : Exhibits high regioselectivity in cycloaddition reactions and has unique electronic properties due to the presence of both nitrogen and oxygen in the ring .

- 4-Nitropyrazole : Known for its use in the synthesis of pharmaceuticals and agrochemicals.

- 4-Nitroimidazole : Widely used as an antimicrobial agent, particularly in the treatment of anaerobic bacterial infections.

- 4-Nitrothiazole : Used in the synthesis of dyes and pigments .

生物活性

4-Nitroisoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, trypanocidal effects against Trypanosoma cruzi, and its potential as a vinylogous pronucleophile in organic synthesis.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives, particularly in the context of platinum(II) complexes. A study synthesized two platinum(II) complexes using 3,5-dimethyl-4-nitroisoxazole as a ligand and evaluated their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), ES-2 (ovarian cancer), and A549 (lung adenocarcinoma) cells. The results indicated that the trans complex exhibited significantly better cytotoxic activity compared to cisplatin across all tested cell lines, particularly under normoxic conditions.

Cytotoxicity Data

The following table summarizes the IC50 values (µM) for the tested compounds:

| Compound | MCF-7 (Normoxia) | ES-2 (Normoxia) | A549 (Normoxia) | Cisplatin (Normoxia) |

|---|---|---|---|---|

| 1 (cis) | 4.19 ± 0.13 | 7.37 ± 2.37 | 6.13 ± 0.71 | 12.6 ± 2.6 |

| 2 (trans) | 0.27 ± 0.16 | 0.78 ± 0.13 | 0.47 ± 0.20 | 8.6 ± 2.6 |

These findings suggest that modifications to the isoxazole structure can enhance anticancer activity, potentially through mechanisms involving DNA interaction and oxidative stress induction .

Trypanocidal Activity

The efficacy of nitroisoxazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease, has also been investigated. Recent research indicated that certain derivatives exhibit significant trypanocidal activity, particularly against the epimastigote form of the parasite.

The mechanism underlying this activity appears to involve oxidative stress and enzyme inhibition, particularly targeting cruzipain, a crucial enzyme for T. cruzi metabolism. The presence of a nitro group in these compounds is believed to facilitate the generation of free radicals, enhancing their interaction with amino acid residues in cruzipain's active site.

Trypanocidal Efficacy Data

The following table presents the trypanocidal effects of selected nitroisoxazole derivatives:

| Compound | Trypanocidal Effect (%) | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 9 | 52 ± 4% | 1.13 | >161 |

| Compound 11 | 15 ± 3% | 182 | - |

These results indicate that while some compounds show promising activity against T. cruzi, further optimization is necessary to improve efficacy and reduce cytotoxicity to host cells .

Synthetic Applications

Beyond its biological activities, this compound serves as a valuable building block in organic synthesis. It has been utilized as a vinylogous pronucleophile in allylic–allylic alkylation reactions, demonstrating excellent enantiocontrol and functionalization potential . This application underscores the versatility of nitroisoxazoles in synthetic chemistry.

特性

IUPAC Name |

4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-5(7)3-1-4-8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLMLGQOFWRRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462533 | |

| Record name | 4-NITROISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-13-7 | |

| Record name | 4-NITROISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 4-nitroisoxazole?

A1: While the provided research focuses on derivatives rather than the unsubstituted this compound, we can extrapolate the information. This compound has a molecular formula of C3H2N2O3 and a molecular weight of 114.06 g/mol. Key spectroscopic data would include characteristic peaks in 1H and 13C NMR, as well as IR absorptions for the nitro group and the isoxazole ring.

Q2: How does the electron-withdrawing nature of the nitro group influence the reactivity of this compound?

A2: The nitro group, being strongly electron-withdrawing, significantly enhances the electrophilicity of the isoxazole ring. This effect renders the 5-position particularly susceptible to nucleophilic attack [, ]. This activation is key to many synthetic transformations, including vinylogous reactions [, , ].

Q3: What are some of the common synthetic routes to access 4-nitroisoxazoles?

A3: Several approaches have been explored, including:

- Classical heterocyclization: This method involves reacting nitro-substituted compounds [, ] or α-nitro ketones and their oximes [].

- Nitration of isoxazoles: Direct nitration can be achieved, but regioselectivity might be a concern depending on the substitution pattern of the starting isoxazole [].

- Cycloaddition reactions: Nitrile oxides can undergo 1,3-dipolar cycloadditions with acetylene derivatives to yield 4-nitroisoxazoles [].

- Transformation of other heterocycles: Interestingly, this compound can be prepared from 1,4-dinitropyrazole via a ring transformation reaction with hydroxylamine [].

Q4: 3,5-Dimethyl-4-nitroisoxazole is a frequently encountered starting material in the synthesis of more complex isoxazole derivatives. What makes it a versatile building block?

A4: 3,5-Dimethyl-4-nitroisoxazole offers a convenient entry point for further functionalization due to the following reasons:

- Selective Reactivity: The methyl groups, particularly at the 5-position, are activated towards reactions like styrylation [, ]. This selectivity stems from the combined electron-withdrawing effects of the nitro group and the isoxazole ring.

- Synthetic Handle: The nitro group can be transformed into other functional groups, expanding the synthetic possibilities [, ].

Q5: Can you elaborate on the use of 4-nitroisoxazoles in vinylogous reactions?

A5: Vinylogous reactions exploit the extended conjugation in 4-nitroisoxazoles, allowing them to react as vinylogous nucleophiles [, , , ] or vinylogous electrophiles [, , ]. This versatility enables the creation of new C-C bonds at the α-position of the isoxazole ring, generating valuable chiral building blocks [, , , , , ].

Q6: 4-Nitroisoxazoles have been explored as cinnamate equivalents in organic synthesis. How does the isoxazole ring contribute to this analogy?

A6: Similar to cinnamates, the this compound unit can act as a Michael acceptor []. Upon ring-opening in the presence of base, the isoxazole core can be transformed into a carboxylic acid, mirroring the reactivity of cinnamates []. This strategy provides an alternative approach to access valuable carboxylic acid derivatives.

Q7: While limited information is available on the direct biological activity of this compound itself, its derivatives show promise in various therapeutic areas. Can you elaborate?

A7: Yes, this compound derivatives have demonstrated potential in the following areas:

- Antiviral Activity: Some derivatives display promising anti-herpes simplex virus (HSV-1) activity [].

- Anticancer Activity: Platinum(II) complexes incorporating this compound ligands have shown enhanced cytotoxicity against several cancer cell lines compared to cisplatin [].

- Ectoparasiticides: Difluoromethylated isoxazolines, structurally related to the commercial ectoparasiticide fluralaner, hold potential as novel drug candidates in this field [].

Q8: Have any studies explored the structure-activity relationship (SAR) of this compound derivatives?

A8: While the provided research mainly focuses on synthetic methodology, certain SAR trends can be observed:

- Substitution at the 3- and 5-positions: The nature and size of substituents at these positions influence the reactivity and biological activity of the isoxazole ring [, , ].

- Nature of the substituents: Introducing specific groups, such as trifluoromethyl or aryl moieties, can modulate the electronic properties and lipophilicity, impacting the pharmacological profile [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。